Isocorydine

Catalog No.
S530888
CAS No.
475-67-2
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocorydine

CAS Number

475-67-2

Product Name

Isocorydine

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1

InChI Key

QELDJEKNFOQJOY-ZDUSSCGKSA-N

SMILES

OC1=C2C3=C4C(CCN(C)[C@@]4([H])CC2=CC=C1OC)=CC(OC)=C3OC

solubility

Soluble in DMSO

Synonyms

isocorydine, isocorydine hydrochloride, (S)-isomer, isocorydine, (R)-isomer, isocorydine, (S)-isomer

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC

The exact mass of the compound Isocorydine is 341.1627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Aporphines - Supplementary Records. It belongs to the ontological category of aporphine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Activity in Oral Squamous Cell Carcinoma (OSCC)

Isocorydine (ICD) has shown strong antitumor effects on numerous human cell lines . A study focused on its anticancer activity against OSCC .

Method of Application: The study determined the anticancer activity, migration and invasion ability, and changes in the cytoskeleton morphology and mechanical properties of ICD in OSCC . Changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I–IV in cancer cells were studied .

Results: ICD significantly inhibited the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 h of treatment . The invasion, migration, and adhesion of cancer cells were decreased, and cytoskeletal actin was deformed and depolymerized . In comparison to an untreated group, the activities of mitochondrial respiratory chain complex enzymes I-IV were significantly decreased by 50.72%, 27.39%, 77.27%, and 73.89%, respectively . The ROS production increased, the MMP decreased by 43.65%, and the ATP content decreased to 17.1 ± 0.001 (mmol/mL); ultimately, the apoptosis rate of cancer cells increased up to 10.57% after 24 h of action .

Anticancer Activity in Hepatocellular Carcinoma

Isocorydine has been shown to inhibit cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis .

Neuroprotection

Isocorydine has been studied for its potential neuroprotective effects . .

Anti-inflammatory

Isocorydine has shown potential in the treatment of inflammation. A study found that Isocorydine ameliorates IL-6 expression in bone marrow-derived macrophages (BMDMs) and an acute lung injury mouse model .

Method of Application: A mouse model of acute lung injury was established by intraperitoneal injection of LPS and treated with different doses of ICD . The body weight and food intake of mice were monitored to determine the toxicity of ICD . The tissue samples of lung, spleen, and blood were taken to assess the pathological symptoms of acute lung injury and the expression levels of IL-6 . Further, BMDMs isolated from C57BL/6 mice were cultured in vitro and treated with granulocyte-macrophage colony-stimulating factor (GM-CSF), LPS, and different doses of ICD . The expression of IL-6 was detected by RT-PCR and ELISA .

Results: The findings show that ICD ameliorates IL-6 expression and can protect mice from acute lung injury .

Antibacterial

Isocorydine has been reported to have antibacterial properties . .

Antiviral

Isocorydine has been associated with antiviral activities . .

Anti-fungal Activity

Isocorydine has been reported to have anti-fungal properties . .

Anti-tumor Activity

Isocorydine has shown potential in the treatment of tumors. It has been reported to exhibit strong anti-tumor effects on numerous human cell lines . .

Anti-oxidant Activity

Isocorydine has been associated with anti-oxidant activities . .

Anti-malarial Activity

Isocorydine has been used to fight malaria . .

Anti-ulcer Activity

Isocorydine has been clinically used to treat ulcers . .

Isocorydine is a naturally occurring alkaloid belonging to the aporphine class, primarily extracted from various plant species, including Dicranostigma leptopodum. Characterized by its complex molecular structure, isocorydine exhibits a unique arrangement of carbon, hydrogen, and nitrogen atoms, contributing to its diverse biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Isocorydine exhibits anti-cancer properties by potentially affecting various cellular processes. Studies suggest it can induce cell cycle arrest (specifically G2/M phase) and trigger apoptosis (programmed cell death) in cancer cells [, ]. The mechanism might involve its interaction with specific proteins involved in cell division and survival pathways. Further research is necessary to fully understand the detailed molecular mechanisms of its action.

That modify its structure and enhance its biological activity. Key reactions include:

  • Oxidation: Isocorydine can be oxidized using Fremy’s radical, leading to the formation of various derivatives. This reaction typically involves the loss of hydrogen atoms, particularly from the C-8 position, which is highly reactive .
  • Nitration: The compound can be nitrated at low temperatures to introduce a nitro group at the C-8 position. This requires careful control of conditions to prevent unwanted oxidation .
  • Reduction: Isocorydine can be reduced under mild conditions using palladium catalysts, resulting in derivatives with altered biological properties .

These reactions are crucial for synthesizing isocorydine derivatives with enhanced pharmacological properties.

Isocorydine exhibits a range of biological activities:

  • Anti-inflammatory Effects: Studies have shown that isocorydine inhibits lipopolysaccharide-induced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This mechanism involves modulation of the nuclear factor kappa B signaling pathway, reducing inflammation in various models .
  • Anticancer Properties: Isocorydine has demonstrated anticancer effects, particularly against gastric carcinoma and hepatocellular carcinoma. It targets drug-resistant cancer cell populations and induces apoptosis through specific signaling pathways .
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, although further research is needed to elucidate these effects fully.

The synthesis of isocorydine and its derivatives involves several methods:

  • Extraction from Natural Sources: Isocorydine can be isolated from plants like Dicranostigma leptopodum using standard extraction techniques.
  • Chemical Synthesis:
    • Carbonyl Amidation: This method involves reacting amino groups with aryl isocyanates or acyl chlorides to form isocorydine derivatives .
    • Modification Reactions: Derivatives can be synthesized through oxidation, nitration, and reduction as previously described .

These synthetic routes allow for the production of various derivatives with tailored biological activities.

Isocorydine has several promising applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential therapeutic agent in treating various diseases.
  • Research Tool: Its unique pharmacological profile makes it a valuable compound for studying disease mechanisms and drug resistance.
  • Traditional Medicine: Isocorydine is used in some traditional medicinal practices for its purported health benefits.

Interaction studies of isocorydine focus on its effects on various biological pathways:

  • Cytokine Modulation: Research indicates that isocorydine can significantly alter the levels of pro-inflammatory cytokines in vivo and in vitro, suggesting a strong influence on immune responses .
  • Drug Resistance Mechanisms: Studies demonstrate that isocorydine can affect cellular pathways associated with drug resistance in cancer cells, potentially enhancing the efficacy of existing chemotherapeutics .

These interactions highlight the compound's potential as a therapeutic agent in complex disease states.

Isocorydine shares structural similarities with several other aporphine alkaloids. Here are some compounds for comparison:

Compound NameSource PlantBiological ActivityUnique Features
CorydalineCorydalis yanhusuoAnalgesic, anti-inflammatoryStronger analgesic effects
GlaucineGlaucium flavumAntitussive, sedativeNotable sedative properties
BerberineBerberis vulgarisAntimicrobial, anti-inflammatoryBroad-spectrum antimicrobial activity
SanguinarineSanguinaria canadensisAntimicrobial, anticancerStrong anticancer properties

Isocorydine's uniqueness lies in its specific modulation of inflammatory responses and its ability to target drug-resistant cancer cells more effectively than some of its counterparts.

The development of efficient synthetic approaches to the aporphine alkaloid framework has been a subject of intensive research due to the significant pharmacological properties exhibited by this class of natural products. Modern synthetic strategies have evolved to provide diverse methodologies for constructing the characteristic tetracyclic aporphine core, with each approach offering distinct advantages in terms of reaction conditions, substrate scope, and overall efficiency [1] [2] [3] [4].

Photocatalytic Oxidative Phenol Coupling

The biomimetic approach utilizing photocatalytic oxidative phenol coupling represents one of the most elegant strategies for aporphine synthesis. This methodology, inspired by the natural biosynthetic pathway of reticuline, employs photochemical intermolecular oxidative phenol coupling to construct aporphine cores through selective carbon-carbon bond formation [1] [2] [5]. The strategy demonstrates remarkable efficiency in constructing corytuberine through 8-2' coupling and isoboldine via 8-6' coupling patterns. The reaction proceeds under mild conditions using visible light photocatalysis and minimal transition metal involvement, achieving yields ranging from 40-75% [1] [5]. This approach offers significant advantages including telescoping of intermediates without chromatographic purification and excellent functional group tolerance.

Benzyne Chemistry Approach

The benzyne chemistry methodology has emerged as a powerful convergent approach for aporphine synthesis, utilizing [4+2] cycloaddition reactions between isoquinoline derivatives and silylaryl triflates [6] [7] [8]. This strategy provides aporphine cores through unprecedented formations proceeding via [4+2] cycloaddition followed by hydrogen migrations. The reaction conditions typically involve cesium fluoride promotion at temperatures ranging from 50-80°C over 24 hours, delivering yields of 43-67% [6] [8]. Notable synthetic achievements using this methodology include the total syntheses of lysicamine, nuciferine, nornuciferine, zanthoxyphylline iodide, O-methylisothebaine, and trimethoxynoraporphine [6] [7].

Palladium-Catalyzed Dehydrogenative Coupling

Palladium-catalyzed intramolecular aryl-aryl dehydrogenative coupling represents a modern approach to aporphine synthesis through direct carbon-hydrogen bond activation [9] [10]. This methodology enables the formation of aporphine analogues via coupling of two inert aryl carbon-hydrogen bonds under palladium catalysis. The process demonstrates broad functional group compatibility and has been successfully applied to the synthesis of natural products including aporphine and zenkerine [9]. Reaction yields typically range from 54-82% under optimized conditions involving palladium catalysts and appropriate oxidants at temperatures of 80-130°C [9] [10].

Photolytic Synthesis Methods

Photolytic synthesis approaches utilize ultraviolet irradiation to promote cyclization of appropriately substituted bromoisoquinoline precursors [11] [12]. These methods have proven effective for synthesizing various aporphine alkaloids including cassythicine, pukateine, and N-methyl-laurotetanine [11]. The photochemical cyclization typically proceeds through radical intermediates generated upon ultraviolet irradiation, providing yields in the range of 30-60% depending on substrate structure and reaction conditions [11] [12].

Radical-Mediated SRN1 Reactions

The photostimulated intramolecular ortho-arylation via SRN1 (substitution nucleophilic unimolecular) reactions in liquid ammonia has been developed as an effective methodology for aporphine synthesis [13]. This approach involves photostimulated reactions of bromoarenes linked with pendant phenoxy-containing N-substituted tetrahydroisoquinolines, delivering aporphine derivatives in yields of 40-82% [13]. The methodology demonstrates particular effectiveness with substrates containing electron-withdrawing groups on nitrogen such as amides, sulfonamides, and carbamates [13].

Site-Specific Functionalization at C-8 Position

The carbon-8 position of the aporphine scaffold represents a critical site for structural modification, as functionalization at this position significantly influences the biological activity and pharmaceutical properties of isocorydine derivatives [14] [15] [16] [17]. Systematic studies have demonstrated that modifications at the C-8 position can dramatically enhance anticancer activity, with certain derivatives showing superior efficacy compared to the parent natural product [14] [16] [17].

Oxidative Transformation to Quinone Systems

The oxidation of isocorydine at the C-8 position using Fremy's radical (potassium nitrosodisulfonate) represents one of the most extensively studied transformations [14] [18] [19]. The optimized reaction conditions involve treatment with Fremy's radical in disodium hydrogen phosphate solution at pH 10 and 25°C for 12 hours, with an isocorydine to Fremy's radical ratio of 1:2 [14] [18] [19]. Under these conditions, isocorydione is obtained in 50% yield as a purple amorphous powder with a melting point of 198-200°C [14] [18]. The reaction mechanism involves the loss of hydrogen atoms at the C-8 position, which possesses high chemical reactivity due to its electronic environment [14]. Additional products including compounds with modified substitution patterns are obtained as by-products in yields of 1.0-5.0% [14].

Nitration and Subsequent Reduction

The nitration of isocorydine at the C-8 position provides access to 8-nitro-isocorydine, which serves as a key intermediate for further functionalization [14] [17]. The nitration process requires carefully controlled conditions using fuming nitric acid and concentrated sulfuric acid at -30°C for 40 minutes to achieve selective functionalization [14]. The low temperature is essential to prevent oxidation of the phenolic hydroxyl group by nitric acid [14]. The resulting 8-nitro-isocorydine is obtained as yellow needle crystals in 51% yield [14]. Subsequent reduction of the nitro group using hydrogen gas under 0.3 megapascal pressure with palladium on carbon catalyst delivers 8-amino-isocorydine in 80% yield [14] [17]. However, 8-amino-isocorydine exhibits significant instability at room temperature and requires careful handling and storage conditions [14] [17].

Halogenation Strategies

Chlorination at the C-8 position can be achieved through electrophilic substitution using N-chlorosuccinimide as the chlorinating reagent [14]. This transformation proceeds via electrophilic substitution mechanisms and provides access to 8-chloro-isocorydine derivatives with moderate yields of approximately 65% [14]. The chlorinated products demonstrate moderate stability and can serve as precursors for subsequent nucleophilic substitution reactions [14].

Nucleophilic Addition Reactions

The carbonyl group present in isocorydione at the C-8 position can undergo nucleophilic addition reactions with various nucleophiles [14]. Treatment of isocorydione with hydroxylamine hydrochloride in the presence of sodium hydroxide in ethanol at 80°C provides 8-hydroxylamine-isocorydione in excellent 90% yield [14]. This transformation demonstrates the accessibility of the C-8 carbonyl for nucleophilic attack and provides products with enhanced stability compared to the corresponding amino derivatives [14].

Metal-Catalyzed C-H Activation

Modern palladium-catalyzed C-H activation methodologies have been applied to achieve site-selective functionalization at the C-8 position of aporphine scaffolds [20] [21]. These approaches utilize palladium catalysts in combination with aryl halides under high-temperature conditions to introduce aryl substituents at the C-8 position [20]. The methodology demonstrates broad substrate scope with respect to both quinoline N-oxides and iodoarenes, achieving yields in the range of 40-70% [22]. The site selectivity observed for C-8 functionalization is unusual for palladium catalysis, as most palladium-catalyzed C-H functionalization reactions of quinoline N-oxides typically favor C-2 selectivity [22].

Pro-Drug Development and Stability Optimization

The development of prodrug strategies for isocorydine derivatives has emerged as a crucial approach to overcome inherent stability limitations and enhance therapeutic efficacy [14] [17] [23] [24]. The instability of certain isocorydine derivatives, particularly 8-amino-isocorydine, at room temperature in aqueous solution necessitates innovative prodrug approaches to maintain biological activity while improving pharmaceutical properties [14] [17].

Acetamino Prodrug Strategy

The most successful prodrug approach involves the conversion of 8-amino-isocorydine to its acetamino derivative, 8-acetamino-isocorydine [14] [17] [24]. This prodrug strategy addresses the significant stability issues associated with the parent amino compound, which undergoes rapid degradation in water solution at room temperature [14] [17]. The acetamino protecting group serves dual functions: protection of the reactive amino functionality and facilitation of enzymatic hydrolysis to regenerate the active compound in vivo [14] [24]. In vivo studies demonstrate that 8-acetamino-isocorydine exhibits good inhibitory effects on murine hepatoma H22-induced tumors, confirming the effectiveness of this prodrug approach [14] [17]. The prodrug strategy successfully resolves the stabilization challenges while maintaining therapeutic efficacy [14] [17].

Ester-Based Prodrug Approaches

Ester prodrug strategies have been investigated for various isocorydine derivatives to enhance water solubility and oral bioavailability [25] [26] [27]. These approaches involve the formation of ester linkages with the phenolic hydroxyl groups present in the isocorydine structure [26] [27]. The ester prodrugs demonstrate improved solubility characteristics and enhanced stability in pharmaceutical formulations [25] [26]. Hydrolysis studies indicate that these prodrugs undergo controlled release through enzymatic cleavage, providing sustained drug levels and improved therapeutic indices [25] [26].

pH-Dependent Stability Optimization

Systematic stability studies have revealed the critical importance of pH control in maintaining isocorydine derivative stability [18] [19] [25]. Optimized conditions for semi-synthetic transformations include reaction at pH 10 in sodium dihydrogen phosphate solution at 25°C [18] [19]. These conditions provide maximum stability while maintaining reaction efficiency [18] [19]. The pH-dependent stability profile has been utilized to develop stabilized formulations that prevent degradation during storage and administration [25] [28].

Enzymatic Cleavage Design

Advanced prodrug strategies incorporate enzymatic cleavage mechanisms designed to provide tissue-specific drug release [25] [29]. These approaches utilize enzyme-substrate specificity to achieve targeted drug delivery [25] [29]. The design principles involve incorporation of enzyme-labile linkages that undergo selective hydrolysis in target tissues [25] [29]. Studies using cell culture homogenates and human tissue homogenates demonstrate good correlation between in vitro stability and in vivo performance [25]. The enzymatic cleavage approach enables controlled release kinetics and reduces systemic toxicity while maintaining therapeutic efficacy [25] [29].

Formulation and Delivery Optimization

Comprehensive formulation studies have been conducted to optimize the pharmaceutical properties of isocorydine derivatives [30] [23] [31] [28]. Storage studies indicate that isocorydine compounds require protection from light and controlled temperature conditions for maximum stability [31]. Solubility optimization involves the use of appropriate organic solvents and pH adjustment to achieve desired dissolution characteristics [30] [31]. Pharmacokinetic studies demonstrate that optimized formulations provide enhanced bioavailability and improved therapeutic windows [23] [28]. The formulation approaches include development of salt forms, such as hydrochloride salts, which demonstrate improved stability and solubility characteristics [30] [32] [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.16270821 g/mol

Monoisotopic Mass

341.16270821 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

185 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B5E87JEOX

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

475-67-2

Wikipedia

Isocorydine

Dates

Last modified: 08-15-2023

Variation of the alkaloid content of Peumus boldus (boldo)

Gonzalo Fuentes-Barros, Sebastián Castro-Saavedra, Leonel Liberona, Williams Acevedo-Fuentes, Cristian Tirapegui, César Mattar, Bruce K Cassels
PMID: 29454020   DOI: 10.1016/j.fitote.2018.02.020

Abstract

Eighteen alkaloids were detected in the bark, leaves, wood and roots of Peumus boldus, including traces of secoboldine, N-methylsecoboldine (boldine methine), glaucine and norreticuline, not reported previously as constituents of this species. Using appropriate standards, we quantified thirteen of them by UHPLC-MS/MS. Boldine was dominant in the bark, and laurolitsine in wood and roots. The alkaloid composition of the leaves, determined for 130 individually identified trees, classified by age and sex, was highly variable, where N-methyllaurotetanine, laurotetanine, coclaurine and in some cases isocorydine predominated, but not boldine.


[Research on anticancer activity of isocorydine and its derivatives]

Qian Yan, Ru-Xia Li, Ai-Yi Xin, Jun-Xi Liu, Wen-Guang Li, Duo-Long Di
PMID: 29171235   DOI: 10.19540/j.cnki.cjcmm.20170512.008

Abstract

Isocorydine and its analogs were extracted from Dicranostigma leptopodum and Stephania yunnanensis through the method of natural products chemistry. Its derivatives were prepared by chemical structure modifications from isocorydine. MTT method was used to study the inhibitory effect of those compounds on the growth of HepG2, HeLa and MGC-803 cancer cell lines in vitro. The results showed that isocorydine and its analogs all have the growth inhibition for those cancer cell lines. This paper investigated the structure-activity relationship of isocorydine and its derivatives with anticancer activity in the aspect of stereochemical structure, functional groups positions of the compounds and the electron density of aromatic rings based on the single crystal diffraction structure and the molecular docking of EGFR and isocorydine.


Design, synthesis, and anticancer properties of isocorydine derivatives

Qian Yan, Ruxia Li, Aiyi Xin, Yin Han, Yanxia Zhang, Junxi Liu, Wenguang Li, Duolong Di
PMID: 29103873   DOI: 10.1016/j.bmc.2017.10.027

Abstract

Isocorydine (ICD), an aporphine alkaloid, is widely distributed in nature. Its ability to target side population (SP) cells found in human hepatocellular carcinoma (HCC) makes it and its derivative 8-amino-isocorydine (NICD) promising chemotherapeutic agents for the treatment of HCC. To improve the anticancer activity of isocorydine derivatives, twenty derivatives of NICD were designed and synthesized through chemical structure modifications of the aromatic amino group at C-8. The anti-proliferative activities of all synthesized compounds against human hepatocellular (HepG2), cervical (HeLa), and gastric (MGC-803) cancer cell lines were evaluated using an MTT assay. The results showed that all the synthetic compounds had some tumor cell growth inhibitory activity. The compound COM33 (24) was the most active with IC
values under 10 μM (IC
for HepG2 = 7.51 µM; IC
for HeLa = 6.32 μM). FICD (12) and COM33 (24) were selected for further investigation of their in vitro and in vivo activities due to their relatively good antiproliferative properties. These two compounds significantly downregulated the expression of four key proteins (C-Myc, β-Catenin, CylinD1, and Ki67) in HepG2 cells. The tumor inhibition rate of COM33 (24) in vivo was 73.8% after a dose 100 mg/kg via intraperitoneal injection and the combined inhibition rate of COM33 (24) (50 mg/kg) with sorafenib (50 mg/kg) was 66.5%. The results indicated that these isocorydine derivatives could potentially be used as targeted chemotherapy agents or could be further developed in combination with conventional chemotherapy drugs to target cancer stem cells (CSCs) and epithelial-to-mesenchymal transition (EMT), the main therapeutic targets in HCC.


Computer-Aided

Ali Bakiri, Jane Hubert, Romain Reynaud, Sylvie Lanthony, Dominique Harakat, Jean-Hugues Renault, Jean-Marc Nuzillard
PMID: 28414230   DOI: 10.1021/acs.jnatprod.6b01063

Abstract

A computer-aided,
C NMR-based dereplication method is presented for the chemical profiling of natural extracts without any fractionation. An algorithm was developed in order to compare the
C NMR chemical shifts obtained from a single routine spectrum with a set of predicted NMR data stored in a natural metabolite database. The algorithm evaluates the quality of the matching between experimental and predicted data by calculating a score function and returns the list of metabolites that are most likely to be present in the studied extract. The proof of principle of the method is demonstrated on a crude alkaloid extract obtained from the leaves of Peumus boldus, resulting in the identification of eight alkaloids, including isocorydine, rogersine, boldine, reticuline, coclaurine, laurotetanine, N-methylcoclaurine, and norisocorydine, as well as three monoterpenes, namely, p-cymene, eucalyptol, and α-terpinene. The results were compared to those obtained with other methods, either involving a fractionation step before the chemical profiling process or using mass spectrometry detection in the infusion mode or coupled to gas chromatography.


Chemical profiling of the tuber of Stephania cambodica Gagnep. (Menispermaceae) and analytical control by UHPLC-DAD

Chhavarath Dary, Sok-Siya Bun, Gaëtan Herbette, Fathi Mabrouki, Hot Bun, Sothea Kim, Florian Jabbour, Sovanmoly Hul, Béatrice Baghdikian, Evelyne Ollivier
PMID: 27976592   DOI: 10.1080/14786419.2016.1247077

Abstract

A new aporphine glycoside (1), named 'angkorwatine', and eight known alkaloids: oblongine (2), stepharine (3), asimilobine-β-d-glucopyranoside (4), isocorydine (5), tetrahydropalmatine (THP) (6), jatrorrhizine (7), palmatine (PAL) (8), and roemerine (ROE) (9) were simultaneously isolated from the tuber of Stephania cambodica. The development and validation of UHPLC-DAD method was carried out for the quantification of marker compounds (PAL, ROE, THP) of S. cambodica. In addition to good selectivity and linearity (r
> 0.997), trueness, precision, and accuracy of the method did not exceed the acceptance limit of ±10% for ROE, THP and ±20% for PAL. Consequently, this method is able to provide accurate results between 1.39-4.18 μg/mL, 2.01-30.72 μg/mL, and 4.29-64.42 μg/mL for PAL, ROE, and THP, respectively. This study shows that the validated UHPLC method is a rapid, innovative and effective analytical approach to control quality of tubers of S. cambodica and to regulate the usage of this plant in traditional medicine.


Derivate Isocorydine (d-ICD) Suppresses Migration and Invasion of Hepatocellular Carcinoma Cell by Downregulating ITGA1 Expression

Xiaoqin Liu, Hua Tian, Hong Li, Chao Ge, Fangyu Zhao, Ming Yao, Jinjun Li
PMID: 28264467   DOI: 10.3390/ijms18030514

Abstract

In our previous studies, we found that isocorydine (ICD) could be a potential antitumor agent in hepatocellular carcinoma (HCC). Derivate isocorydine (d-ICD), a more effective antitumor agent, has been demonstrated to inhibit proliferation and drug resistance in HCC. In order to investigate the potential role of d-ICD on HCC cell migration and its possible mechanism, wound healing assay, trans-well invasion assay, western blot analysis, and qRT-PCR were performed to study the migration and invasion ability of HCC cells as well as relevant molecular alteration following d-ICD treatment. Results indicated that the migration and invasion ability of HCC cells were suppressed when cultured with d-ICD. Meanwhile, the expression level of
was markedly reduced. Furthermore, we found that
promotes HCC cell migration and invasion in vitro, and that
can partly reverse the effect of d-ICD-induced migration and invasion suppression in HCC cells. In addition, dual luciferase reporter assay and chromatin immunoprecipitation assay were used to study the expression regulation of
, and found that
directly upregulates
expression and d-ICD inhibits
expression. Taken together, these results reveal that d-ICD inhibits HCC cell migration and invasion may partly by downregulating
/
expression.


Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata

Azeana Zahari, Abdulwali Ablat, Noridayu Omer, Mohd Azlan Nafiah, Yasodha Sivasothy, Jamaludin Mohamad, Mohammad Niyaz Khan, Khalijah Awang
PMID: 26898753   DOI: 10.1038/srep21517

Abstract

The UV-vis spectra of isocorydine 1, norisocorydine 2 and boldine 3 were studied in 2% v/v acetonitrile, at constant ionic strength (0.1 M NaCl, 35 degree Celsius). The pK(a) values of isocorydine 1 and norisocorydine 2 were 11.75 and 12.07, respectively. Boldine 3 gave a pK(a) value of 9.16 and 10.44. All of the alkaloids 1-3 were stable at physiological pH; thereby all of them will not ionize, thus permitting the basic nitrogen to be protonated and accumulated within the acidic food vacuole of Plasmodium via pH trapping. Subsequently, acidic food vacuoles that have been neutralized by alkaloids would result in enhancement of the antiplasmodial activity. The alkaloids showed antiplasmodial activity against Plasmodium falciparum and antioxidant activities; DPPH radical scavenging, metal chelating and ferric reducing power. The antioxidant properties of the alkaloids under investigation revealed that in addition to the antiplasmodial activity, the alkaloids can also prevent oxidative damage. It can be prevented by binding free heme and neutralizing the electrons produced during the Plasmodium falciparum mediated haemoglobin destruction in the host. Slightly basic properties of the aforementioned alkaloids, along with their antioxidant activities, are advantageous in improving the suppression of malaria infection that cause less damage to the host.


Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity

Hui Wang, Xin Cheng, Shujun Kong, Zixian Yang, Hongmei Wang, Qiuyan Huang, Jingyu Li, Cheng Chen, Yunshu Ma
PMID: 27916812   DOI: 10.3390/molecules21121555

Abstract

Some aporphine alkaloids, such as crebanine, were found to present arrhythmic activity and also higher toxicity. A series of derivatives were synthesized by using three kinds of aporphine alkaloids (crebanine, isocorydine, and stephanine) as lead compounds. Chemical methods, including ring-opening reaction, bromination, methylation, acetylation, quaternization, and dehydrogenation, were adopted. Nineteen target derivatives were evaluated for their antiarrhythmic potential in the mouse model of ventricular fibrillation (VF), induced by CHCl₃, and five of the derivatives were investigated further in the rat model of arrhythmia, induced by BaCl₂. Meanwhile, preliminary structure-activity/toxicity relationship analyses were carried out. Significantly,
-acetamidesecocrebanine (
), three bromo-substituted products of crebanine (
,
,
),
-methylcrebanine (
), and dehydrostephanine (
) displayed antiarrhythmic effects in the CHCl₃-induced model. Among them, 7.5 mg/kg of
was able to significantly reduce the incidence of VF induced by CHCl₃ (
< 0.05), increase the number of rats that resumed sinus rhythm from arrhythmia, induced by BaCl₂ (
< 0.01), and the number of rats that maintained sinus rhythm for more than 20 min (
< 0.01). Therefore,
showed remarkably higher antiarrhythmic activity and a lower toxicity (LD
= 59.62 mg/kg, mice), simultaneously, indicating that
could be considered as a promising candidate in the treatment of arrhythmia. Structural-activity analysis suggested that variationsin antiarrhythmic efficacy and toxicity of aporphines were related to the C-1,C-2-methylenedioxy group on ring A, restricted ring B structural conformation,
-quaternization of ring B, levoduction of 6a in ring C, and the 8-, 9-, 10-methoxy groups on ring D on the skeleton.


Derivate isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis

Lijuan Chen, Hua Tian, Meng Li, Chao Ge, Fangyu Zhao, Lixing Zhang, Hong Li, Junxi Liu, Tingpu Wang, Ming Yao, Jinjun Li
PMID: 26596832   DOI: 10.1007/s13277-015-4362-6

Abstract

We have previously demonstrated that isocorydine (ICD) can be served as a potential antitumor agent in hepatocellular carcinoma (HCC). A novel derivate of isocorydine (d-ICD) could significantly improve its anticancer activity in tumors. However, the molecular mechanisms of d-ICD on HCC cells remain to be unclear. In this study, we observed that d-ICD inhibited cell proliferation and induced apoptosis of HCC cells in a concentration-dependent manner. We found d-ICD induced G2/M cycle arrest of HCC cells via DNA damage 45 alpha (GADD45A) and p21 pathway in vitro and in vivo. In d-ICD-treated cells, cell cycle-related proteins cyclin B1 and p-CDC2 were upregulated and p-cyclin B1, CDC2, and E2F1 were inhibited. p21 expression can be reversed by knockdown of GADD45A in d-ICD-treated HCC cells. Enforced expression of CCAAT/enhancer-binding protein β (C/EBPβ) in combination with d-ICD enhanced the p21 expression in HCC cells. Furthermore, the luciferase reporter assay showed that upregulation of GADD45A by C/EBPβ was achieved through the increase of GADD45A promoter activity. These findings indicate that d-ICD inhibits cell proliferation and induces cell cycle arrest through activation of C/EBPβ-GADD45A-p21 pathway in HCC cells. d-ICD might be a promising chemotherapeutic agent for the treatment of HCC.


An isocorydine derivative (d-ICD) inhibits drug resistance by downregulating IGF2BP3 expression in hepatocellular carcinoma

Meng Li, Lixing Zhang, Chao Ge, Lijuan Chen, Tao Fang, Hong Li, Hua Tian, Junxi Liu, Taoyang Chen, Guoping Jiang, Haiyang Xie, Ying Cui, Ming Yao, Jinjun Li
PMID: 26327240   DOI: 10.18632/oncotarget.4438

Abstract

In our previous studies, we reported that CD133(+) cancer stem cells (CSCs) were chemoresistant in hepatocellular carcinoma (HCC) and that isocorydine treatment decreased the percentage of CD133(+) CSCs. Here, we found that a derivative of isocorydine (d-ICD) inhibited HCC cell growth, particularly among the CD133(+) subpopulation, and rendered HCC cells more sensitive to sorafenib treatment. d-ICD inhibited IGF2BP3 expression in a time-dependent manner, and IGF2BP3 expression negatively correlated with d-ICD-induced growth suppression. IGF2BP3 overexpression enriched the CD133(+) CSC subpopulation in HCC, enhanced tumor sphere formation and suppressed the cytotoxic effects of sorafenib and doxorubicin. The expression of drug resistance-related genes, including ABCB1 and ABCG2, and the CSC marker CD133 expression was increased after IGF2BP3 overexpression. The significance of these observations was underscored by our findings that high IGF2BP3 expression predicted poor survival in a cohort of 236 patients with HCC and positively correlated with ABCG2 and CD133 expression in vivo. These results suggested that the d-ICD may inhibit HCC cells growth by IGF2BP3 decrease and that IGF2BP3 may serve as a therapeutic target for HCC.


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